2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide
CAS No.:
Cat. No.: VC18263797
Molecular Formula: C7H7ClF2N2O2S
Molecular Weight: 256.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClF2N2O2S |
|---|---|
| Molecular Weight | 256.66 g/mol |
| IUPAC Name | 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide |
| Standard InChI | InChI=1S/C7H7ClF2N2O2S/c1-12(14-2)5(13)7(9,10)4-3-15-6(8)11-4/h3H,1-2H3 |
| Standard InChI Key | VFNDMOPIEDZULO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(=O)C(C1=CSC(=N1)Cl)(F)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole core substituted at the 4-position with a 2,2-difluoroacetamide group. The acetamide nitrogen is further modified with methoxy and methyl groups, yielding the N-methoxy-N-methyl moiety. This configuration combines electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) substituents, creating a polar yet lipophilic profile conducive to membrane permeability .
IUPAC Name and Formula
-
IUPAC Name: 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide
-
Molecular Formula: C₈H₈ClF₂N₃O₂S
-
Molecular Weight: 283.68 g/mol (calculated from atomic masses)
Spectroscopic Characteristics
While specific spectral data for this compound are unavailable, analogous thiazole-acetamides exhibit distinct NMR signatures:
-
¹H NMR: Thiazole protons resonate at δ 7.2–7.5 ppm; N-methyl groups appear near δ 3.1–3.3 ppm .
-
¹³C NMR: Carbonyl carbons (C=O) typically show signals around δ 165–175 ppm, while thiazole carbons appear at δ 110–150 ppm .
Comparative Analysis with Structural Analogs
The difluoro substitution in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .
Synthesis and Characterization
Proposed Synthetic Route
A plausible synthesis involves three stages, adapting methodologies from and :
Stage 1: Thiazole Ring Formation
-
Condensation of 2-chloro-4-thiocarbamoylthiazole with ethyl bromodifluoroacetate under basic conditions to form 2-(2-chlorothiazol-4-yl)-2,2-difluoroacetate.
Stage 2: N-Methoxy-N-methylamine Incorporation
2. Aminolysis of the ester intermediate with N-methoxy-N-methylamine hydrochloride in dichloromethane, catalyzed by triethylamine .
Stage 3: Purification
3. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product, characterized via LC-MS and NMR .
Reaction Optimization
Critical parameters include:
-
Temperature: Maintaining 0–5°C during aminolysis prevents side reactions .
-
Solvent Choice: Dichloromethane ensures solubility of both polar and nonpolar intermediates .
-
Catalyst: Triethylamine scavenges HCl, driving the reaction to completion .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume